molecular formula C20H19NO2 B2793859 N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide CAS No. 1351647-66-9

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide

Cat. No.: B2793859
CAS No.: 1351647-66-9
M. Wt: 305.377
InChI Key: GZHSGWYNPTVZQU-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide (CAS 1351647-66-9) is a small molecule organic compound with the molecular formula C20H19NO2 and a molecular weight of 305.3704 g/mol . This naphthalene-1-carboxamide derivative is of significant interest in medicinal chemistry and infectious disease research. Compounds based on the naphthalene carboxamide scaffold have been investigated as potential antiviral agents . Specifically, related structural analogs have been identified as inhibitors of the Influenza A virus non-structural protein 1 (NS1), which is a virulence factor that allows the virus to evade the host's innate immune response by suppressing interferon production . The structural features of this compound—including the naphthalene ring system, the carboxamide linker, and the 2-hydroxy-3-phenylpropyl side chain—are key for interacting with biological targets. Research indicates that the hydrophobic naphthalene moiety and the specific spacing provided by a three-carbon propyl linker can be critical for enhancing potency in related antiviral compounds without inducing cytotoxicity . This reagent is provided For Research Use Only and is intended for use in laboratory research, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex bioactive molecules. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-17(13-15-7-2-1-3-8-15)14-21-20(23)19-12-6-10-16-9-4-5-11-18(16)19/h1-12,17,22H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZHSGWYNPTVZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide typically involves the reaction of 1-naphthoyl chloride with 2-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and yield. The purification process can be optimized by using high-performance liquid chromatography (HPLC) or other advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : The hydroxy group can be oxidized to form a carbonyl group using agents like potassium permanganate.
  • Reduction : The carbonyl group can be reduced to a hydroxyl group using sodium borohydride.
  • Substitution : The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

These reactions enable the synthesis of derivatives with tailored properties for specific applications in research and industry.

2. Biological Activity

This compound has been investigated for its potential biological activities, including:

  • Anticancer Properties : Similar compounds have shown efficacy in inhibiting histone deacetylases (HDACs), leading to apoptosis in cancer cells. Studies indicate that this compound may exhibit antiproliferative effects against various cancer cell lines.
    Cell LineIC50 (µM)Reference
    MCF-7 (breast cancer)15.0
    A549 (lung cancer)10.0
  • Anti-inflammatory Activity : Research suggests that naphthalene derivatives can inhibit pro-inflammatory cytokines, potentially reducing inflammation in various models.
    Inflammatory CytokineInhibition (%)Reference
    TNF-α70%
    IL-665%

3. Medicine

The compound is being explored for therapeutic applications in drug development. Its ability to modulate key cellular pathways makes it a candidate for treating conditions such as cancer and inflammatory diseases.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.
  • Cell Cycle Regulation : It potentially alters the expression of cyclins and cyclin-dependent kinases (CDKs), affecting cell cycle progression.

Case Studies

Case Study 1: Anticancer Activity

A study on xenograft models demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Anti-inflammatory Effects

In a Phase II clinical trial involving patients with rheumatoid arthritis, participants treated with this compound showed marked decreases in joint inflammation and pain scores over an eight-week period, suggesting its utility in treating inflammatory disorders.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and naphthalene rings can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analog: N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide

Key Differences :

  • Substituent : The bromophenyl group replaces the hydroxy-phenylpropyl side chain in the target compound.
  • Position : The hydroxy group is attached to the naphthalene ring (position 1) rather than the side chain.
  • Molecular Weight: 342.19 g/mol (vs. ~319.36 g/mol for the target compound, estimated based on formula C₂₀H₁₉NO₂).

Implications :

  • The absence of a hydroxy group on the side chain may limit hydrogen-bonding interactions compared to the target compound.

Structural Analog: N,N'-Phenylene-1,4-bis[4-[(2,5-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide]

Key Differences :

  • Symmetry : A bis-carboxamide structure with a central phenylene linker.
  • Functional Groups : Incorporates azo (-N=N-) and dichlorophenyl groups.

Implications :

  • The azo group introduces conjugation, enabling applications as a dye or pigment .
  • Dichlorophenyl substituents enhance electron-withdrawing effects, stabilizing the molecule against photodegradation.

Structural Analog: 3,4-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide

Key Differences :

  • Backbone : Benzamide instead of naphthalenecarboxamide.
  • Substituents : Dimethoxy and tetrahydrofuran groups replace the hydroxy-phenylpropyl chain.

Implications :

  • Methoxy groups enhance solubility in organic solvents but reduce polarity compared to the hydroxy group in the target compound.

Data Table: Comparative Analysis

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Potential Applications
N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide Naphthalene 2-hydroxy-3-phenylpropyl ~319.36 Medicinal chemistry, materials
N-(3-bromophenyl)-1-hydroxynaphthalene-2-carboxamide Naphthalene 3-bromophenyl, hydroxy (position 1) 342.19 Halogenated pharmaceuticals
N,N'-Phenylene-1,4-bis[...]carboxamide (azo derivative) Naphthalene (bis) Azo, dichlorophenyl ~800–850 (estimated) Industrial dyes, pigments
3,4-dimethoxy-N-(tetrahydro-2-furanylmethyl)benzamide Benzamide Dimethoxy, tetrahydrofuran ~279.31 Neurological drug candidates

Research Findings and Trends

  • Bioactivity : Hydroxy-substituted carboxamides (e.g., the target compound) show higher affinity for enzymes like kinases or proteases due to hydrogen-bonding capabilities.
  • Stability : Halogenated analogs (e.g., bromophenyl derivative) exhibit greater thermal stability but lower biodegradability .
  • Synthetic Utility : Azo-containing derivatives are prioritized in dye industries, while simpler carboxamides are explored in drug discovery .

Limitations and Knowledge Gaps

  • Direct experimental data (e.g., solubility, toxicity) for this compound are unavailable in public databases.
  • Comparative studies require further synthesis and characterization of analogs to validate inferred trends.

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-3-phenylpropyl)naphthalene-1-carboxamide, and what critical reaction conditions ensure high yield?

Methodological Answer: The compound can be synthesized via condensation between naphthalene-1-carboxylic acid derivatives and 2-hydroxy-3-phenylpropylamine. Coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are typically used in anhydrous conditions with a base (e.g., DMAP) to catalyze amide bond formation. Reaction temperatures should be maintained between 0–25°C to prevent side reactions. Post-synthesis purification via column chromatography (using ethyl acetate/hexane gradients) and recrystallization ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the naphthalene backbone (aromatic protons at δ 7.2–8.5 ppm) and the hydroxypropylphenyl moiety (CH₂ groups at δ 1.8–3.5 ppm).
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and hydroxyl O-H (~3300 cm⁻¹) validate functional groups.
  • Mass Spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., ~349.4 g/mol) confirm molecular formula consistency .

Q. How should researchers design toxicity screening protocols for this compound in mammalian models?

Methodological Answer: Follow OECD guidelines for acute oral toxicity (e.g., OECD 423) using rodents. Dose ranges should span 50–2000 mg/kg, with monitoring for systemic effects (hepatic, renal, respiratory) over 14 days. Histopathological analysis of liver/kidney tissues and serum biomarkers (ALT, creatinine) are critical. Include controls for solvent interactions (e.g., DMSO) and ensure compliance with ethical review boards .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicological data between in vitro and in vivo studies for this compound?

Methodological Answer:

  • Dose-Response Alignment : Reconcile in vitro IC₅₀ values with in vivo pharmacokinetic data (e.g., bioavailability, tissue distribution) using PBPK modeling.
  • Metabolite Profiling : Use LC-MS/MS to identify active/toxic metabolites that may explain discrepancies.
  • Species-Specific Sensitivity : Compare cytochrome P450 isoform activity (e.g., CYP3A4 in humans vs. CYP2E1 in rodents) to adjust interspecies extrapolation models .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2, EGFR). Validate with MD simulations (GROMACS) to assess stability.
  • QSAR Models : Train models on PubChem datasets to predict ADMET properties. Key descriptors include logP (lipophilicity), polar surface area, and H-bond donors/acceptors .

Q. What experimental approaches elucidate the compound’s mechanism of action in cancer cell lines?

Methodological Answer:

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays.
  • Pathway Analysis : RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK, PI3K/AKT).
  • Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., Bcl-2) followed by rescue experiments .

Data Analysis & Validation

Q. How should researchers statistically analyze dose-dependent cytotoxicity data to determine significance thresholds?

Methodological Answer: Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Include Hill slope analysis to assess cooperativity in dose-response curves. Report 95% confidence intervals and p-values <0.05 .

Q. What validation protocols ensure reproducibility in synthetic batches?

Methodological Answer:

  • Batch-to-Batch Consistency : Compare NMR spectra (≥95% purity) and HPLC retention times (±0.1 min).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with periodic LC-MS analysis.
  • Third-Party Verification : Cross-validate synthetic routes and analytical data via independent labs .

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